3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile
Description
Properties
Molecular Formula |
C12H13ClN2 |
|---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
3-chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C12H13ClN2/c13-12-11(7-14)10-6-4-2-1-3-5-9(10)8-15-12/h8H,1-6H2 |
InChI Key |
CBHJGEVVZVXYOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(C(=NC=C2CC1)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction (MCR) Approaches
Multi-component reactions offer a streamlined route to polycyclic pyridine derivatives. For example, the synthesis of analogous hexahydrocycloocta[b]pyridine-3-carbonitriles involves reacting cycloalkanones with aldehydes, malononitrile, and ammonium acetate in ethanol under reflux. Adapting this method for the target compound would require:
-
Cyclooctanone as the cyclic ketone to form the eight-membered ring.
-
3-Chloropropionaldehyde or a chlorinated aldehyde equivalent to introduce the chlorine substituent at position 3.
-
Malononitrile to furnish the carbonitrile group at position 4.
The reaction typically proceeds via Knoevenagel condensation, followed by cyclization and aromatization. Yields for analogous compounds range from 85% to 95% under optimized conditions. A critical challenge lies in ensuring regioselectivity, as competing pathways may lead to isomeric byproducts.
Cyclocondensation with Enamine Intermediates
Cyclocondensation of enamines with nitriles provides an alternative pathway. For instance, enamines derived from cyclooctanone and ammonium acetate can react with chloroacetonitrile in the presence of acidic catalysts. This method favors the formation of the pyridine ring while preserving the chloro and carbonitrile substituents. The use of glacial acetic acid or piperidine as catalysts enhances reaction efficiency, with completion typically achieved within 6–7 hours at ambient temperature.
Regioselective Functionalization and Optimization
Chlorine Incorporation Strategies
Introducing chlorine at position 3 necessitates precise control. Two primary approaches are observed:
-
Direct Use of Chlorinated Aldehydes : Reacting 3-chloropropionaldehyde with cyclooctanone and malononitrile ensures in situ incorporation of chlorine. This method avoids post-synthetic halogenation but requires stringent temperature control to prevent decomposition.
-
Post-Synthetic Chlorination : Electrophilic chlorination using reagents like SO₂Cl₂ or N-chlorosuccinimide (NCS) can modify pre-formed pyridine derivatives. However, this approach risks over-chlorination or ring oxidation.
Carbonitrile Group Installation
The carbonitrile group at position 4 is typically introduced via malononitrile participation in MCRs. Malononitrile acts as both a carbon nucleophile and a nitrile source, with its dual reactivity driving the formation of the pyridine ring.
Reaction Conditions and Workup
Solvent and Temperature Optimization
-
Ethanol or methanol are preferred solvents due to their ability to dissolve both polar and non-polar reactants.
-
Reflux conditions (70–80°C) are standard, though microwave-assisted synthesis at 100–120°C can reduce reaction times by 50%.
-
Neutralizing the reaction mixture with aqueous NH₄Cl post-reaction precipitates the product, simplifying isolation.
Purification and Yield Enhancement
-
Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents.
-
Yields for structurally similar compounds exceed 90% when stoichiometric ratios are strictly maintained.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (300 MHz, CDCl₃) data for analogous compounds reveal:
-
δ 1.18–1.75 (m, 14H) : Cyclooctane ring protons.
-
δ 2.59 (t, J=7.5 Hz, 2H) : Methylene protons adjacent to the pyridine ring.
13C NMR (75 MHz, CDCl₃) data confirm the carbonitrile resonance at δ 118.9 ppm and the pyridine carbons between δ 153–165 ppm .
Elemental Analysis
Elemental composition for C₁₃H₁₄ClN₃:
Challenges and Mitigation Strategies
Regiochemical Control
Competing reaction pathways may yield 2-chloro or 4-chloro isomers. Employing directed ortho-metalation with lithium bases or using protecting groups on the pyridine nitrogen can enhance selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the nitrile group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or primary amines are often employed under basic conditions.
Major Products Formed
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products typically include amines or alkanes.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like amines, azides, or thiols.
Scientific Research Applications
3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or act as an electrophile, while the chlorine atom can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight key structural, electronic, and biological distinctions between 3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile and its analogs:
Structural and Electronic Differences
Substituent Effects :
- The chlorine atom in the title compound induces electron-withdrawing effects , elongating pyridine ring bonds (1.369–1.447 Å) compared to methoxy-substituted analogs (1.314–1.400 Å) .
- Methoxy groups in analogs enhance solubility but reduce planarity due to steric hindrance, whereas the nitrile group in the title compound promotes intermolecular interactions like C–H⋯N hydrogen bonds .
Conformational Variability :
- The cyclooctane ring universally adopts a twisted boat–chair conformation across analogs, but substituents like fluorophenyl or benzyl groups influence torsion angles (e.g., C15–C14–C9–C10 = 77.10° in fluorophenyl analogs vs. anticlinal conformations in chlorinated derivatives) .
Supramolecular Interactions :
- Unlike methoxy- or fluoro-substituted analogs, the title compound forms R₂²(14) ring motifs via C–H⋯N interactions, enhancing crystallinity and stability .
Research Findings and Implications
- Synthetic Flexibility: The title compound’s synthesis mirrors methods for related cycloocta[b]pyridines, utilizing cyclooctanone, malononitrile, and chlorinating agents (e.g., POCl₃/PCl₅), enabling scalable production .
- Crystallographic Tools : Structural elucidation relies on SHELX for refinement and ORTEP-3 for visualization, ensuring high-precision bond-length and angle measurements .
- Therapeutic Potential: Further exploration of chloro-nitrile derivatives could yield targeted anticancer agents, leveraging their unique intermolecular interactions and electronic profiles .
Biological Activity
3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile (CAS No. 184648-57-5) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and structure-activity relationships (SAR).
The chemical formula of this compound is C12H13ClN2 with a molecular weight of 220.70 g/mol. It features a bicyclic structure that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C12H13ClN2 |
| Molecular Weight | 220.70 g/mol |
| CAS Number | 184648-57-5 |
| Appearance | Powder |
Anticancer Potential
Recent studies have highlighted the potential of nitrogen-containing heterocycles in cancer therapy. Compounds similar to this compound have shown promise as multikinase inhibitors. For instance, research indicates that derivatives with cyano groups exhibit significant inhibitory activity against various kinases involved in cancer progression .
In vitro studies have demonstrated that certain pyridine derivatives induce apoptosis in tumor cells at nanomolar concentrations. The structure–activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances the compound's potency against cancer cell lines .
Neuroprotective Effects
Emerging data suggest that compounds with similar structures may possess neuroprotective properties. For example, certain derivatives have been shown to inhibit neuroinflammation and neuronal apoptosis in models of neurodegenerative diseases . This indicates a potential for therapeutic applications in conditions like Alzheimer's disease.
Case Studies
-
Study on Multikinase Inhibition :
A compound structurally related to this compound was evaluated for its ability to inhibit kinases associated with cancer. The study found that it significantly inhibited CDK4 and CDK6 with IC50 values of 0.011 and 0.015 μM respectively . This supports the hypothesis that similar compounds could be developed as effective anticancer agents. -
Neuroprotection in Animal Models :
In a murine model for Alzheimer's disease, a related compound demonstrated a reduction in cognitive decline and neuroinflammation markers . This suggests that modifications to the cyclooctapyridine framework may enhance neuroprotective activity.
Structure–Activity Relationship (SAR)
The SAR analysis of related compounds indicates that modifications at specific positions can dramatically alter biological activity. The presence of electron-withdrawing groups such as cyano or chloro enhances kinase inhibition while maintaining low toxicity profiles .
Q & A
Basic: What are the common synthetic routes for 3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves cyclization reactions of substituted pyridine precursors under controlled conditions. For example, in structurally similar cycloocta[b]pyridine derivatives, Bruker Kappa APEXII diffractometer -verified protocols use multi-step reactions with methoxy or fluorophenyl substituents, where refluxing in ethanol or acetonitrile at 80–100°C for 12–24 hours achieves cyclization . Yield optimization (60–85%) depends on solvent polarity, temperature, and stoichiometric ratios of reactants. Purity is ensured via recrystallization from ethanol/dichloromethane mixtures and validated by HPLC (≥95% purity) . Substituent electronegativity (e.g., chloro vs. methoxy groups) may alter reaction kinetics, necessitating tailored conditions.
Basic: What spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, resolving bond lengths (e.g., C–Cl: 1.73–1.75 Å) and angles (e.g., N–C–C: 116–118°) with precision .For solution-phase analysis,¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies proton environments (e.g., cycloocta-ring protons at δ 1.5–2.8 ppm) and nitrile/chloro group signals .FT-IR confirms functional groups (C≡N stretch: ~2200 cm⁻¹). Crystallographic refinement using SHELXL-97** software refines thermal displacement parameters and validates hydrogen bonding networks .
Advanced: How can computational modeling be integrated into the experimental design to optimize synthesis pathways?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search methods use computed activation energies to prioritize viable pathways . Solvent effects are modeled via COSMO-RS , while molecular dynamics simulations assess steric hindrance in cycloocta-ring formation. These tools narrow optimal conditions (e.g., solvent: THF vs. DMF) and predict regioselectivity, validated by comparing computed vs. experimental NMR shifts .
Advanced: How can researchers resolve contradictions between theoretical predictions and experimental data (e.g., NMR chemical shifts or crystallographic parameters)?
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent-induced polarization . For example, if computed NMR shifts deviate from observed values, molecular docking or MD simulations under explicit solvent conditions (e.g., water/ethanol) can refine predictions . In crystallography, torsion angle outliers (e.g., C8–C9–C10–C11: 175.57° vs. predicted 180°) may indicate lattice strain, resolved via Hirshfeld surface analysis to quantify intermolecular forces . Cross-validation with solid-state NMR or PXRD further clarifies structural ambiguities.
Advanced: What strategies are recommended for analyzing weak intermolecular interactions in the crystal lattice, and how do these interactions influence physicochemical properties?
Methodological Answer:
Weak interactions (e.g., C–H···π (Cg1) contacts , distance ~3.2 Å) are mapped via Hirshfeld surface analysis and Mercury software . These interactions stabilize crystal packing, as seen in P21/n space group monoclinic systems, where linear chains along the b-axis enhance thermal stability . Such packing can reduce solubility in polar solvents; DFT-based lattice energy calculations correlate interaction strength (e.g., -15 to -20 kJ/mol) with melting points or dissolution profiles.
Basic: What are the key considerations for ensuring the purity of this compound during synthesis and purification?
Methodological Answer:
Critical steps include:
- Post-synthesis quenching in ice-cwater to precipitate impurities.
- Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitrile-containing product.
- Recrystallization from ethanol/dichloromethane (1:3 v/v) to remove halogenated byproducts.
- Purity validation via TLC (Rf = 0.4–0.6) and HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: What methodologies are employed to study the compound's potential bioactivity, such as enzyme inhibition, and how are these assays validated?
Methodological Answer:
Biochemical assays (e.g., kinase inhibition) use fluorescence-based ADP-Glo™ or radioactive [γ-³²P]ATP protocols. For example, cyclopenta[c]pyridine analogs are tested at 1–100 µM concentrations in TR-FRET assays . Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites (e.g., CDK2 or EGFR), validated by IC50 determination (dose-response curves) and Lineweaver-Burk plots for mechanism (competitive vs. non-competitive). Assay reproducibility is confirmed via three independent replicates and positive controls (e.g., staurosporine for kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
